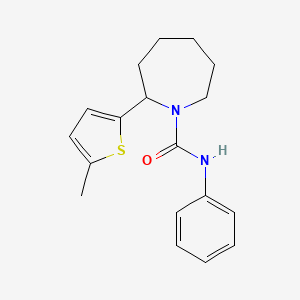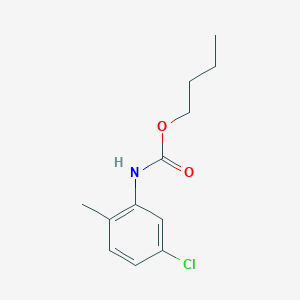![molecular formula C18H20F2O2 B5060835 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene), also known as HDBFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HDBFB is a fluorinated derivative of benzene, which is widely used in various fields such as pharmaceuticals, materials science, and organic chemistry. In
Mécanisme D'action
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In the case of anticancer activity, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In the case of Alzheimer's disease, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) exhibits cytotoxicity towards cancer cells, leading to cell death. 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain. In addition, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit various biochemical and physiological effects. However, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene), including the development of new synthetic methods for 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) derivatives with improved properties, the investigation of the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) in various biological systems, and the evaluation of the potential therapeutic applications of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) in various diseases. In addition, the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) as a potential material for organic electronics and other applications in materials science is an area of active research.
Méthodes De Synthèse
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) involves the reaction between 1,6-dibromohexane and 2-fluorophenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In materials science, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has also been studied as a potential material for organic electronics due to its high electron affinity and low ionization potential.
In organic chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has been used as a reagent for the synthesis of various compounds such as heterocycles and aromatic compounds. 1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene) has also been studied as a potential catalyst for various organic reactions.
Propriétés
IUPAC Name |
1-fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2O2/c19-15-9-3-5-11-17(15)21-13-7-1-2-8-14-22-18-12-6-4-10-16(18)20/h3-6,9-12H,1-2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZLQTDIPFIJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCOC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)


![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)


![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)